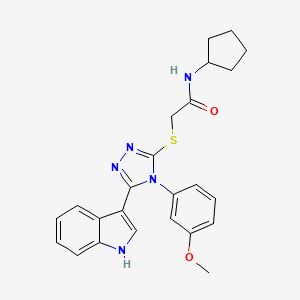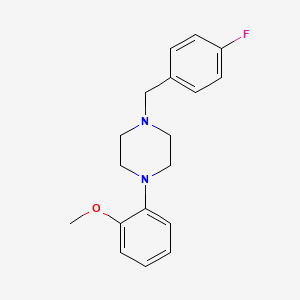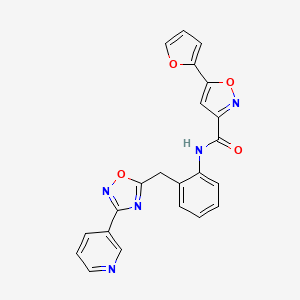![molecular formula C16H22N2O2 B2668656 N-(1-cyanobutyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide CAS No. 1280894-36-1](/img/structure/B2668656.png)
N-(1-cyanobutyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanobutyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide is a synthetic organic compound characterized by a furan ring substituted with a 2-methylcyclopropyl group and a propanamide chain containing a cyanobutyl group
Métodos De Preparación
The synthesis of N-(1-cyanobutyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-methylcyclopropyl group: This step involves the alkylation of the furan ring with a 2-methylcyclopropyl halide in the presence of a strong base.
Attachment of the cyanobutyl group: The cyanobutyl group can be introduced via a nucleophilic substitution reaction using a cyanobutyl halide.
Formation of the propanamide chain: The final step involves the amidation of the intermediate compound with a suitable amine source under appropriate reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
N-(1-cyanobutyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.
Substitution: The furan ring and the cyanobutyl group can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium cyanide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(1-cyanobutyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(1-cyanobutyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
N-(1-cyanobutyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide can be compared with other similar compounds, such as:
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide: This compound shares the cyclopropane motif but differs in the overall structure and functional groups.
Furanylfentanyl: Another compound with a furan ring, but with different substituents and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(1-cyanobutyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-4-12(10-17)18-16(19)8-6-13-5-7-15(20-13)14-9-11(14)2/h5,7,11-12,14H,3-4,6,8-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESZBACVBITIRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCC1=CC=C(O1)C2CC2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2-fluorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2668573.png)

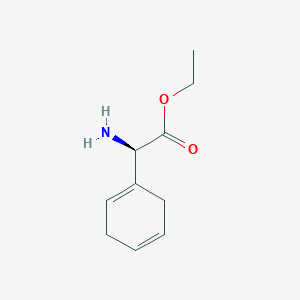

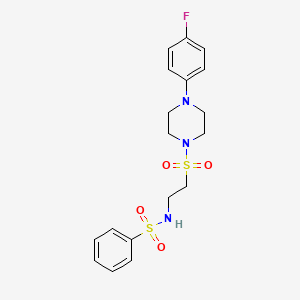
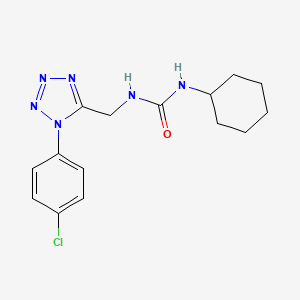
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2668581.png)
![1-[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2668583.png)
